

IUPAC name for 3,6-Dibromo-2-chlorotoluene

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: 3,6-Dibromo-2-chlorotoluene

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An In-Depth Technical Guide to 1,4-Dibromo-2-chloro-3-methylbenzene

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Abstract

This technical guide provides a comprehensive overview of 1,4-dibromo-2-chloro-3-methylbenzene, a halogenated aromatic compound of significant interest in synthetic organic chemistry and drug discovery. The guide will cover its precise nomenclature, physicochemical properties, a detailed synthesis protocol with mechanistic insights, in-depth spectroscopic characterization, and key applications, particularly its role as a versatile building block in cross-coupling reactions. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Nomenclature and Physicochemical Properties

While commonly referred to as **3,6-Dibromo-2-chlorotoluene**, the systematic IUPAC name for this compound is 1,4-Dibromo-2-chloro-3-methylbenzene[1]. Adherence to IUPAC nomenclature is crucial for unambiguous scientific communication.

Key Identifiers and Properties:

Property	Value	Source
IUPAC Name	1,4-Dibromo-2-chloro-3-methylbenzene	[1]
Common Name	3,6-Dibromo-2-chlorotoluene	[1]
CAS Number	1000573-62-5	[1]
Molecular Formula	C ₇ H ₅ Br ₂ Cl	[1]
Molecular Weight	284.38 g/mol	
Predicted Boiling Point	278.5 ± 35.0 °C	
Predicted Density	1.895 ± 0.06 g/cm ³	
Predicted LogP	4.2	[1]

The high LogP value indicates significant lipophilicity, a property often manipulated in drug design to influence membrane permeability and bioavailability.

Synthesis of 1,4-Dibromo-2-chloro-3-methylbenzene

The synthesis of 1,4-dibromo-2-chloro-3-methylbenzene is most effectively achieved through the electrophilic aromatic substitution of 2-chlorotoluene. The methyl group is an ortho-, para-director; however, the chlorine atom is also an ortho-, para-director, albeit a deactivating one. The positions ortho and para to the methyl group are 2, 4, and 6. The position 2 is already substituted with chlorine. Therefore, bromination is directed to positions 4 and 6 (which correspond to positions 1 and 3 in the IUPAC name of the final product, with the methyl group at position 3).

Proposed Synthetic Protocol

This protocol describes the dibromination of 2-chlorotoluene using bromine and a Lewis acid catalyst.

Materials:

- 2-Chlorotoluene

- Anhydrous Iron(III) Bromide (FeBr_3)
- Liquid Bromine (Br_2)
- Dichloromethane (CH_2Cl_2) (anhydrous)
- Saturated Sodium Bicarbonate solution (NaHCO_3)
- Saturated Sodium Thiosulfate solution ($\text{Na}_2\text{S}_2\text{O}_3$)
- Brine (saturated NaCl solution)
- Anhydrous Magnesium Sulfate (MgSO_4)
- Round-bottom flask with a reflux condenser and a dropping funnel
- Magnetic stirrer and stir bar
- Ice bath

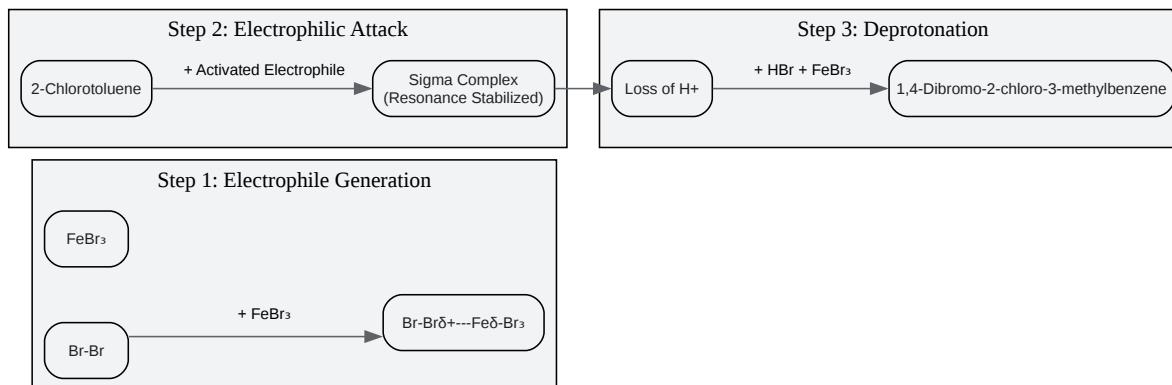
Procedure:

- In a fume hood, dissolve 2-chlorotoluene (1 equivalent) in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stir bar.
- Cool the flask in an ice bath to 0 °C.
- Carefully add anhydrous iron(III) bromide (0.1 equivalents) to the stirred solution.
- Add liquid bromine (2.2 equivalents) dropwise to the reaction mixture via a dropping funnel over a period of 1-2 hours, maintaining the temperature at 0-5 °C. The reaction is exothermic and will generate hydrogen bromide gas, which should be neutralized with a base trap.
- After the addition is complete, allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC analysis indicates the consumption of the starting material.
- Quench the reaction by slowly pouring the mixture into an ice-cold saturated solution of sodium thiosulfate to neutralize any unreacted bromine.

- Transfer the mixture to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution, water, and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.
- The crude product can be purified by column chromatography on silica gel using a non-polar eluent system (e.g., hexanes) to yield pure 1,4-dibromo-2-chloro-3-methylbenzene.

Mechanistic Rationale

The reaction proceeds via a classic electrophilic aromatic substitution mechanism[2][3][4][5][6]. The Lewis acid, FeBr_3 , polarizes the Br-Br bond, creating a potent electrophile, which is then attacked by the electron-rich aromatic ring of 2-chlorotoluene.



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Caption: Mechanism of Electrophilic Bromination.

Spectroscopic Characterization

Structural elucidation and confirmation of 1,4-dibromo-2-chloro-3-methylbenzene are achieved through a combination of spectroscopic techniques.

¹H and ¹³C NMR Spectroscopy

Predicted NMR data provides valuable insight into the electronic environment of the protons and carbons.

Predicted ¹H NMR (CDCl₃):

- ~δ 7.5-7.7 ppm (d, 1H): Aromatic proton.
- ~δ 7.3-7.5 ppm (d, 1H): Aromatic proton.
- ~δ 2.4-2.6 ppm (s, 3H): Methyl group protons.

Predicted ¹³C NMR (CDCl₃):

- ~δ 138-140 ppm: Quaternary aromatic carbon.
- ~δ 134-136 ppm: Quaternary aromatic carbon.
- ~δ 132-134 ppm: Aromatic CH.
- ~δ 130-132 ppm: Aromatic CH.
- ~δ 127-129 ppm: Quaternary aromatic carbon.
- ~δ 124-126 ppm: Quaternary aromatic carbon.
- ~δ 21-23 ppm: Methyl carbon.

Mass Spectrometry

The mass spectrum is expected to show a distinctive isotopic pattern due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) and chlorine (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio)[7][8].

- Molecular Ion (M^+): A complex cluster of peaks around m/z 282, 284, 286, and 288, reflecting the different isotopic combinations of the two bromine and one chlorine atoms.
- Fragmentation: Common fragmentation pathways would involve the loss of a bromine atom ($[M-Br]^+$) or the methyl group ($[M-CH_3]^+$)[9][10][11].

Infrared (IR) Spectroscopy

The IR spectrum will exhibit characteristic absorptions for a substituted aromatic compound[5][8][12][13][14][15][16][17][18].

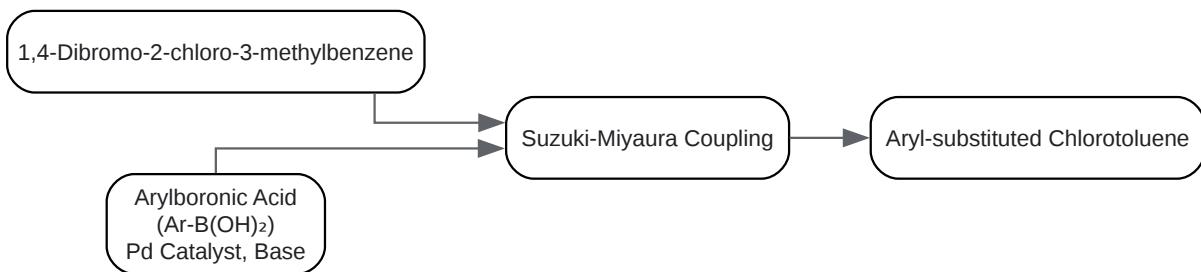
- ~ 3100 - 3000 cm^{-1} : Aromatic C-H stretching.
- ~ 2980 - 2850 cm^{-1} : Aliphatic C-H stretching of the methyl group.
- ~ 1600 - 1450 cm^{-1} : C=C stretching vibrations of the aromatic ring.
- ~ 900 - 800 cm^{-1} : C-H out-of-plane bending, indicative of the tetrasubstituted benzene ring.

Applications in Organic Synthesis and Drug Discovery

The strategic placement of three halogen atoms on the toluene scaffold makes 1,4-dibromo-2-chloro-3-methylbenzene a highly valuable intermediate.

Suzuki-Miyaura Cross-Coupling Reactions

The two bromine atoms serve as excellent leaving groups in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the sequential and selective formation of new carbon-carbon bonds, enabling the synthesis of complex biaryl and poly-aryl structures, which are common motifs in pharmaceuticals and materials science.



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Caption: Suzuki-Miyaura Coupling Workflow.

Role in Medicinal Chemistry

Halogenated organic compounds are pivotal in modern drug development^{[12][15][16]}. The incorporation of halogens can significantly influence a molecule's:

- Lipophilicity: Affecting absorption, distribution, metabolism, and excretion (ADME) properties.
- Metabolic Stability: Blocking sites of metabolism can increase a drug's half-life.
- Binding Affinity: Halogen atoms can participate in halogen bonding, a non-covalent interaction with biological targets that can enhance binding affinity and selectivity.

1,4-Dibromo-2-chloro-3-methylbenzene serves as a versatile scaffold for the synthesis of novel therapeutic agents, allowing for the introduction of various functionalities through its reactive bromine sites.

Safety and Handling

1,4-Dibromo-2-chloro-3-methylbenzene is a chemical intermediate and should be handled with appropriate safety precautions. It is recommended to work in a well-ventilated fume hood and wear personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

1,4-Dibromo-2-chloro-3-methylbenzene is a valuable and versatile halogenated building block in organic synthesis. Its defined structure and multiple reactive sites make it a key intermediate for the construction of complex molecular architectures, particularly in the fields of medicinal chemistry and materials science. A thorough understanding of its synthesis, properties, and reactivity is essential for its effective utilization in research and development.

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References

- 1. PROSPRE [prospre.ca]
- 2. app.nmrion.com [app.nmrion.com]
- 3. Visualizer loader [nmrdb.org]
- 4. Download NMR Predict - Mestrelab [mestrelab.com]
- 5. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Simulate and predict NMR spectra [nmrdb.org]
- 8. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. whitman.edu [whitman.edu]
- 11. youtube.com [youtube.com]
- 12. Spectral Database for Organic Compounds - Wikipedia [en.wikipedia.org]
- 13. Bioregistry - Spectral Database for Organic Compounds [bioregistry.io]
- 14. Spectral Database for Organic Compounds | re3data.org [re3data.org]
- 15. SDBS: Spectral Database for Organic Compounds – Clark Physical Sciences Library [physicalsciences.library.cornell.edu]

- 16. Spectral Database for Organic Compounds, SDDBS - Databases - UW-Madison Libraries [search.library.wisc.edu]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. Thieme E-Books & E-Journals [thieme-connect.de]
- To cite this document: BenchChem. [IUPAC name for 3,6-Dibromo-2-chlorotoluene]. BenchChem, [2026]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3026504#iupac-name-for-3-6-dibromo-2-chlorotoluene]

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